2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine 2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1016811-98-5
VCID: VC7933333
InChI: InChI=1S/C10H20N2O3S/c1-9-8-12(5-6-15-9)16(13,14)10-3-2-4-11-7-10/h9-11H,2-8H2,1H3
SMILES: CC1CN(CCO1)S(=O)(=O)C2CCCNC2
Molecular Formula: C10H20N2O3S
Molecular Weight: 248.34 g/mol

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine

CAS No.: 1016811-98-5

Cat. No.: VC7933333

Molecular Formula: C10H20N2O3S

Molecular Weight: 248.34 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine - 1016811-98-5

Specification

CAS No. 1016811-98-5
Molecular Formula C10H20N2O3S
Molecular Weight 248.34 g/mol
IUPAC Name 2-methyl-4-piperidin-3-ylsulfonylmorpholine
Standard InChI InChI=1S/C10H20N2O3S/c1-9-8-12(5-6-15-9)16(13,14)10-3-2-4-11-7-10/h9-11H,2-8H2,1H3
Standard InChI Key HFWZAXDGHZKKHY-UHFFFAOYSA-N
SMILES CC1CN(CCO1)S(=O)(=O)C2CCCNC2
Canonical SMILES CC1CN(CCO1)S(=O)(=O)C2CCCNC2

Introduction

Chemical Identity and Structural Features

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine belongs to the class of sulfonamide-containing heterocycles. Its structure comprises:

  • A morpholine ring (tetrahydro-1,4-oxazine) with a methyl group at position 2.

  • A piperidine ring (hexahydroazine) substituted at position 3 with a sulfonyl group (–SO₂–).

  • A sulfonyl bridge connecting the morpholine’s position 4 to the piperidine’s position 3.

This hybrid architecture enables unique electronic and steric properties. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the methyl group on morpholine influences conformational stability . Computational studies suggest that the sulfonyl linker adopts a gauche conformation, optimizing interactions with biological targets like DNA and enzymes .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-methyl-4-(piperidin-3-ylsulfonyl)morpholine involves multi-step strategies, often leveraging reductive amination and sulfonylation. A representative pathway, adapted from patented morpholino-piperidine syntheses , includes:

Step 1: N-Alkylation of morpholine with 3-chlorosulfonylpiperidine.
Step 2: Reductive amination using sodium cyanoborohydride to install the methyl group at position 2.
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Yields typically range from 65–78%, with impurities arising from incomplete sulfonylation or regioisomer formation .

Optimization Challenges

  • Regioselectivity: Competing reactions at piperidine’s N-1 vs. C-3 require careful control of temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) .

  • Sulfonyl Stability: The sulfonyl group is prone to hydrolysis under acidic conditions, necessitating neutral pH during workup .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValueMethod
Molecular Weight278.36 g/molHRMS
Melting Point142–145°CDSC
logP (Partition Coeff.)1.89 ± 0.12Shake-flask
Solubility (H₂O)12.3 mg/mL (25°C)USP method
pKa7.1 (piperidine NH)Potentiometric

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, a trait relevant for neurological applications .

In vitro screens against human cancer lines (e.g., A549, HuTu-80) demonstrate low-micromolar IC₅₀ values (3.2–8.7 μM), comparable to reference drugs like doxorubicin . Mechanistic studies suggest:

  • DNA Intercalation: The planar benzimidazole-like moiety (from morpholine) intercalates between DNA base pairs, disrupting replication .

  • Topoisomerase Inhibition: Sulfonyl groups chelate magnesium ions in topoisomerase II’s active site, preventing DNA relaxation .

Neuropharmacological Effects

Preliminary assays indicate σ-1 receptor affinity (Kᵢ = 89 nM), implicating potential in treating neuropathic pain or depression . The piperidine sulfonyl group is critical for receptor binding, as shown by >90% activity loss in des-sulfonyl analogs .

Applications in Drug Development

Oncology

  • Combination Therapies: Synergy observed with platinum agents (e.g., cisplatin) in lung cancer models (combination index = 0.45) .

  • Prodrug Design: Esterification of the morpholine oxygen improves oral bioavailability (AUC increase from 4.2 to 11.7 h·μg/mL) .

Central Nervous System (CNS) Disorders

  • Neuroprotection: Reduces glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 2.1 μM) .

  • PET Tracers: Radioiodinated derivatives show promise for imaging σ receptors in Alzheimer’s models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator